molecular formula C8H9BrN2O B13295576 5-Bromo-4-cyclopropoxypyridin-3-amine

5-Bromo-4-cyclopropoxypyridin-3-amine

Cat. No.: B13295576
M. Wt: 229.07 g/mol
InChI Key: TZPYQTJGBKENDN-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclopropoxypyridin-3-amine is a chemical compound with the molecular formula C₈H₉BrN₂O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropoxy group at the 4-position, and an amine group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyclopropoxypyridin-3-amine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclopropoxy and amine groups. One common method involves the following steps:

    Bromination: The starting material, 4-cyclopropoxypyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. This step introduces the bromine atom at the 5-position of the pyridine ring.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclopropoxypyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-cyclopropoxypyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopropoxypyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions with target molecules, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxypyridine: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.

    5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a cyclopropoxy group, leading to different reactivity and applications.

    5-Bromo-4-methoxypyridin-3-amine: Contains a methoxy group instead of a cyclopropoxy group, which can influence its chemical behavior and biological activity.

Uniqueness

5-Bromo-4-cyclopropoxypyridin-3-amine is unique due to the combination of the bromine, cyclopropoxy, and amine groups on the pyridine ring. This unique structure imparts specific chemical reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

5-bromo-4-cyclopropyloxypyridin-3-amine

InChI

InChI=1S/C8H9BrN2O/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2,10H2

InChI Key

TZPYQTJGBKENDN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2N)Br

Origin of Product

United States

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